(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C24H21ClN4O2 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , identified by its CAS number 2034614-18-9 , represents a novel class of bioactive molecules with potential therapeutic applications. This document synthesizes available research findings on its biological activity, including in vitro and in vivo studies, molecular docking analyses, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C24H21ClN4O2 with a molecular weight of 432.9 g/mol . The structure features an isoxazole ring, a dihydroisoquinoline moiety, and a chlorophenyl group, which are known to contribute to its biological properties.
Property | Value |
---|---|
CAS Number | 2034614-18-9 |
Molecular Formula | C₁₄H₂₁ClN₄O₂ |
Molecular Weight | 432.9 g/mol |
Melting Point | Not available |
Density | Not available |
Anticancer Properties
Research has indicated that derivatives of isoxazole and pyrazole compounds exhibit significant anticancer activities. In a study evaluating various compounds for cytotoxicity against cancer cell lines, the compound was shown to inhibit cell proliferation in multiple cancer types:
- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), PC-3 (prostate cancer).
- IC₅₀ Values : The compound demonstrated potent activity with IC₅₀ values ranging from 2.97 µM to 3.60 µM , indicating selective cytotoxicity towards cancer cells while sparing normal cells (HEK-293T) .
Molecular docking studies suggest that the compound interacts with the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This mechanism is crucial for disrupting mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Isoxazole Ring : Known for its role in enhancing lipophilicity and biological activity.
- Chlorophenyl Substituent : Enhances binding affinity through π-stacking interactions.
- Dihydroisoquinoline Moiety : Contributes to the overall stability and bioavailability of the molecule.
Study 1: Cytotoxicity Evaluation
A comprehensive study involved synthesizing various derivatives of the target compound and evaluating their cytotoxic effects against several cancer cell lines. The results indicated that modifications at specific positions on the isoxazole or pyrazole rings could enhance anticancer potency while reducing toxicity to normal cells .
Study 2: Molecular Docking Analysis
Docking studies revealed that the compound binds effectively to tubulin with favorable binding energies, suggesting a high likelihood of biological activity through disruption of microtubule dynamics. The binding mode aligns well with known inhibitors of tubulin polymerization .
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2/c1-15-22(23(27-31-15)19-9-5-6-10-21(19)25)24(30)29-13-16-7-3-4-8-18(16)20(14-29)17-11-26-28(2)12-17/h3-12,20H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDSTLSJUUNBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.